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molecular formula C7H10N2O B8552481 2-[(pyridin-3-yl)amino]ethan-1-ol

2-[(pyridin-3-yl)amino]ethan-1-ol

Cat. No. B8552481
M. Wt: 138.17 g/mol
InChI Key: SNXJFWSNRZMEKJ-UHFFFAOYSA-N
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Patent
US04521413

Procedure details

A mixture of 3-bromopyridine (25.10 g), ethanolamine (34.89 g) and cupric sulfate (2.90 g) in water (140 ml) was refluxed for 5 hours under stirring. The reaction mixture was washed with chloroform and the aqueous layer was separated out. To the aqueous solution was added an aqueous solution of potassium carbonate (22 g) and then the mixture was saturated with sodium chloride, and extracted with a mixed solvent of chloroform and ethanol (1:1). The extract was evaporated and the residue was subjected to column chromatography on silica gel (200 g) using a mixed solvent of chloroform and ethanol (5:1) as an eluent. The fractions containing an object compound were collected and evaporated to give 3-(2-hydroxyethyl)aminopyridine (5.96 g) as an oil.
Quantity
25.1 g
Type
reactant
Reaction Step One
Quantity
34.89 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric sulfate
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[CH2:8]([CH2:10][NH2:11])[OH:9]>O>[OH:9][CH2:8][CH2:10][NH:11][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
25.1 g
Type
reactant
Smiles
BrC=1C=NC=CC1
Name
Quantity
34.89 g
Type
reactant
Smiles
C(O)CN
Name
cupric sulfate
Quantity
2.9 g
Type
reactant
Smiles
Name
Quantity
140 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 5 hours
Duration
5 h
WASH
Type
WASH
Details
The reaction mixture was washed with chloroform
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated out
ADDITION
Type
ADDITION
Details
To the aqueous solution was added an aqueous solution of potassium carbonate (22 g)
EXTRACTION
Type
EXTRACTION
Details
extracted with a mixed solvent of chloroform and ethanol (1:1)
CUSTOM
Type
CUSTOM
Details
The extract was evaporated
ADDITION
Type
ADDITION
Details
The fractions containing an object compound
CUSTOM
Type
CUSTOM
Details
were collected
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
OCCNC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.96 g
YIELD: CALCULATEDPERCENTYIELD 27.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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